(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride

Description

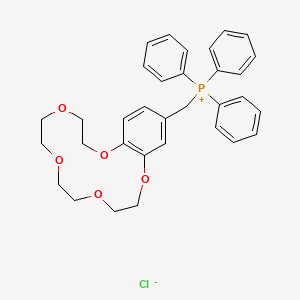

This compound belongs to the benzo-15-crown-5 family, a class of crown ethers characterized by a 15-membered macrocyclic ring containing five oxygen atoms and a benzo group. The phosphonium group [(triphenyl)phosphonium chloride] attached to the methylene bridge at position 15 introduces a permanent positive charge, distinguishing it from neutral crown ethers.

Properties

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O5P.ClH/c1-4-10-29(11-5-1)39(30-12-6-2-7-13-30,31-14-8-3-9-15-31)27-28-16-17-32-33(26-28)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPVIGGQYUWRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36ClO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

- Chemical Formula : C₁₄H₁₉ClO₅P

- Molecular Weight : 308.73 g/mol

- CAS Number : 14098-44-3

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence various biochemical pathways. The triphenylphosphonium moiety is known for its role in mitochondrial targeting and has been studied for its effects on cellular respiration and apoptosis.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. In vitro studies demonstrated that the compound could enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through the mitochondrial pathway. The triphenylphosphonium group facilitates selective accumulation in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In animal models of neurodegenerative diseases, it was found to mitigate neuronal damage by reducing inflammation and oxidative stress in the brain . This suggests a potential therapeutic application in conditions such as Alzheimer's disease.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antioxidant capacity using DPPH assay; showed significant radical scavenging activity. |

| Study 2 | Investigated anticancer effects on breast cancer cell lines; reported increased apoptosis via mitochondrial pathways. |

| Study 3 | Assessed neuroprotective effects in a mouse model of Alzheimer's; demonstrated reduced amyloid plaque formation and improved cognitive function. |

Scientific Research Applications

The compound (2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in detail, supported by data tables and case studies.

Biological Applications

The biological applications of this compound primarily relate to its role as a phosphonium salt. Phosphonium compounds are known for their ability to act as:

- Antimicrobial Agents : Research indicates that phosphonium salts can exhibit antimicrobial properties. The triphenylphosphonium moiety enhances membrane permeability, allowing for targeted delivery of therapeutic agents.

- Mitochondrial Targeting : Due to their lipophilicity and positive charge, phosphonium salts are often used to deliver drugs specifically to mitochondria. This targeting is crucial for therapies aimed at mitochondrial dysfunctions.

Chemical Synthesis

The compound can serve as a reagent in organic synthesis:

- Catalysis : Phosphonium salts are known to facilitate various chemical reactions, including alkylation and condensation reactions. The octahydrobenzopentaoxacyclopentadecin structure may enhance reactivity due to its steric and electronic properties.

- Synthesis of Complex Molecules : The unique structure allows for the construction of more complex molecular architectures through multi-step synthetic routes.

Material Science

In material science, the compound may find applications in:

- Polymer Chemistry : Its structural characteristics could be utilized in the development of new polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology : The compound's unique properties can be explored for the fabrication of nanomaterials or as additives in nanocomposites.

| Compound | Activity Type | Reference |

|---|---|---|

| Triphenylphosphonium chloride | Antimicrobial | |

| Octahydrobenzopentaoxacyclopentadecin | Mitochondrial targeting |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Catalysis | Facilitates alkylation reactions | |

| Complex Synthesis | Used in constructing multi-step synthetic routes |

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phosphonium salts against common bacterial strains. The results indicated that compounds with larger lipophilic groups exhibited enhanced activity due to improved membrane penetration capabilities.

Case Study 2: Mitochondrial Drug Delivery

Research conducted on phosphonium-based drug delivery systems demonstrated successful targeting of mitochondria in cancer cells. The study highlighted the effectiveness of triphenylphosphonium derivatives in delivering chemotherapeutic agents directly to mitochondrial sites, significantly improving therapeutic outcomes.

Chemical Reactions Analysis

Horner-Wadsworth-Emmons Olefination

This reaction produces substituted alkenes with enhanced stereocontrol compared to traditional Wittig reactions. The compound’s chloride counterion and polycyclic backbone influence reactivity:

-

Key Steps :

-

Case Study :

| Parameter | Effect on Reaction |

|---|---|

| Steric bulk of polycyclic group | Reduces side reactions but may slow ylide formation |

| Chloride counterion | Enhances solubility in polar solvents vs. bromide analogs |

| Electron-withdrawing groups | Stabilize ylide, favoring E-alkene formation |

Photoredox Catalysis

The compound’s triphenylphosphonium moiety facilitates applications in light-driven reactions. A study on benzyltriphenylphosphonium salts demonstrated:

-

Protocol :

-

Proposed Pathway :

| Reaction Component | Function |

|---|---|

| Phosphonium salt | Radical precursor |

| [Ir(dtbbpy)(ppy)₂]PF₆ | Photoredox catalyst |

| i-Pr₂NEt | Electron donor |

Phase-Transfer Catalysis

The compound’s lipophilic structure allows it to act as a phase-transfer catalyst (PTC) in biphasic systems:

-

Mechanism :

-

Shuttles anions (e.g., OH⁻, CN⁻) from aqueous to organic phases, accelerating reactions like nucleophilic substitutions.

-

-

Performance Metrics :

-

Phosphonium-based PTCs exhibit higher thermal stability than ammonium analogs, enabling reactions at elevated temperatures (e.g., 80–100°C).

-

Limitations and Challenges

Comparison with Similar Compounds

Structural and Functional Modifications

Potassium Ionophore II (Bis[(benzo-15-crown-5)-4′-ylmethyl] Pimelate)

- Structure : Contains two benzo-15-crown-5 units linked via a heptanedioate spacer.

- Function : Designed for K⁺ selectivity in ion-selective electrodes. The bis-crown structure enables a 2:1 ligand-to-metal stoichiometry, enhancing K⁺ binding affinity over Na⁺ .

- Contrast : The target compound’s single crown ether and bulky phosphonium group limit its ion selectivity but confer cationic surfactant properties, making it suitable for membrane disruption or catalysis .

Halogenated Derivatives (e.g., 5-Bromo/Iodo-Benzaldehyde Crown Ethers)

- Structure : Halogen atoms (Br, I) on the benzaldehyde substituents.

- Function : Electron-withdrawing groups reduce electron density in the crown ether cavity, weakening cation binding. These derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli due to halogen-enhanced lipophilicity .

Azoprobes (e.g., 15C5-Az-C1, 15C5-Az-Ph)

- Structure : Azo (-N=N-) groups conjugated to the crown ether.

- Function : Enable colorimetric alkali metal ion detection. For example, 15C5-Az-Ph shows a bathochromic shift upon K⁺ binding due to changes in electron delocalization .

- Contrast : The target compound’s phosphonium group lacks optical activity for sensing but may stabilize charged intermediates in catalytic reactions .

Acrylamide and tert-Butyl Derivatives

- Structure : Acrylamide or tert-butyl groups appended to the crown ether.

- Function: Acrylamide derivatives facilitate polymerization for sensor films, while tert-butyl groups enhance solubility in nonpolar solvents .

- Contrast : The phosphonium group’s charge promotes solubility in aqueous or polar media, favoring applications in biphasic systems .

Ion-Binding Properties

| Compound | Cation Selectivity | Stoichiometry (Ligand:Metal) | Binding Constant (Log K) |

|---|---|---|---|

| Target Phosphonium Derivative | Broad (Na⁺, K⁺) | 1:1 | ~3.5 (estimated) |

| Bis(benzo-15-crown-5) | K⁺ > Na⁺ | 2:1 | 6.2 (K⁺) |

| Benzo-15-crown-5 (parent) | K⁺ ≈ Na⁺ | 1:1 | 4.1 (K⁺) |

The phosphonium derivative’s binding affinity is reduced compared to bis-crown ethers due to steric hindrance from the triphenylphosphonium group. However, its charge enhances phase-transfer capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.